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molecular formula C8H7NS B1630349 2-(Methylthio)benzonitrile CAS No. 6609-54-7

2-(Methylthio)benzonitrile

Cat. No. B1630349
M. Wt: 149.21 g/mol
InChI Key: PXZSANDJGNKIIA-UHFFFAOYSA-N
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Patent
US05773626

Procedure details

To a 500 ml four-necked flask equipped with a stirrer, a thermometer, and a condenser, 29.8 g (0.2 mol) of 2-(methylthio)benzonitrile, 100 g of monochlorobenzene, and 4.32 g (0.24 mol) of water were added. To the flask, 29.7 g (0.22 mol) of sulfuryl chloride was added with stirring at a temperature of from 5° to 15° C., heated to a temperature of from 70° to 80° C., and allowed to react for 1 hour. After the completion of the reaction, the reaction mixture was cooled to room temperature to precipitate white crystals. The white crystals were washed with monochlorobenzene, and dried to give 29.0 g of 1,2-benzisothiazol-3-one (melting point: 157° to 158° C.). The yield of the product was 96% against the starting 2-(methylthio)benzonitrile.
Quantity
29.8 g
Type
reactant
Reaction Step One
Name
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[S:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[C:5]#[N:6].O.S(Cl)(Cl)(=O)=[O:13]>ClC1C=CC=CC=1>[S:2]1[C:3]2[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=2[C:5](=[O:13])[NH:6]1

Inputs

Step One
Name
Quantity
29.8 g
Type
reactant
Smiles
CSC1=C(C#N)C=CC=C1
Name
Quantity
4.32 g
Type
reactant
Smiles
O
Name
Quantity
100 g
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
29.7 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at a temperature of from 5° to 15° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 ml four-necked flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heated to a temperature of from 70° to 80° C.
CUSTOM
Type
CUSTOM
Details
to react for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CUSTOM
Type
CUSTOM
Details
to precipitate white crystals
WASH
Type
WASH
Details
The white crystals were washed with monochlorobenzene
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
S1NC(C2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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